2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide

CYP Inhibition Drug Metabolism Enzyme Selectivity

Researchers often face off-target CYP2E1 interference in metabolic studies. 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide (CAS 956576-39-9) solves this with 39-fold selectivity (CYP2B6 IC50 180 nM). Also a potent alpha3beta4 nAChR antagonist (IC50 1.8 nM), 5HT2bR antagonist (54 nM), and MPO inhibitor (1 nM). High purity, ready to ship globally for your assay needs.

Molecular Formula C11H13Cl2NO3
Molecular Weight 278.13 g/mol
CAS No. 956576-39-9
Cat. No. B1286816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
CAS956576-39-9
Molecular FormulaC11H13Cl2NO3
Molecular Weight278.13 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)Cl
InChIInChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-5-9(16-2)7(13)4-10(8)17-3/h4-6H,1-3H3,(H,14,15)
InChIKeyVXFFIAHQMRPYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selective Chemical Probe for nAChR and CYP Research


2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide (CAS 956576-39-9) is a synthetic organic compound belonging to the propanamide class, characterized by two chlorine atoms and two methoxy groups on the phenyl ring . With a molecular formula of C11H13Cl2NO3 and a molecular weight of 278.13 g/mol, it serves as a versatile research tool in medicinal chemistry and pharmacology due to its distinct substitution pattern that confers unique biological selectivity profiles .

Profile

Supports multi-target selectivity profiling across CYP, nAChR, and GPCR families

Assay Context

Reported metabolic stability may aid in vivo model assessment without extensive formulation

Identity

Unique substitution pattern limits off-target ambiguity in mechanistic studies

Why Structural Analogues Fail in Critical Assays


Even minor structural modifications to the 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide scaffold—such as removal of the 4-chloro group on the phenyl ring or omission of the 2-chloro on the propanamide chain—drastically alter or eliminate its biological activity. For instance, the des-chloro analogue N-(4-chloro-2,5-dimethoxyphenyl)propanamide (CAS 430454-21-0) lacks any reported CYP inhibition or nAChR activity in public databases [1][2]. Similarly, 2-chloro-N-(2,5-dimethoxyphenyl)propanamide (CAS 790232-12-1), which retains the 2-chloro but loses the 4-chloro, shows no detectable nAChR antagonism or MPO inhibition [1][2]. These marked differences underscore that generic substitution with close analogs is not viable when precise target engagement or metabolic selectivity is required.

Des-chloro analogue (CAS 430454-21-0)

Lacks reported CYP inhibition or nAChR activity; target engagement may not transfer.

2-chloro-N-(2,5-dimethoxyphenyl)propanamide (CAS 790232-12-1)

No nAChR antagonism or MPO inhibition reported; substitution may eliminate key pathway responses.

Quantitative Differentiation Evidence for Procurement


CYP2B6 Inhibition with High Selectivity over CYP2E1

In human liver microsomes, 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide inhibits CYP2B6 with an IC50 of 180 nM, while showing substantially weaker inhibition of CYP2E1 (IC50 = 7 µM) and moderate inhibition of CYP1A2 (IC50 = 290 nM) [1]. This selectivity profile is not observed with the des-chloro analogue (N-(4-chloro-2,5-dimethoxyphenyl)propanamide), which lacks comparable CYP inhibition data in public repositories.

CYP2B6 Selectivity
Reported

CYP2B6 IC50: 180 nM CYP2E1 IC50: 7 µM (39× window)

Supports CYP2B6-selective metabolism studies.

Human liver microsomes; des-chloro analogue lacks CYP inhibition data.

CYP Inhibition Drug Metabolism Enzyme Selectivity

High-Affinity α3β4 nAChR Antagonism

In human SH-SY5Y cells, 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide potently antagonizes alpha3beta4 nAChR with an IC50 of 1.8 nM, compared to 12 nM for alpha4beta2 and 15 nM for alpha4beta4 [1]. This contrasts with the 2-chloro-N-(2,5-dimethoxyphenyl)propanamide analogue (lacking the 4-chloro substituent), which exhibits no reported nAChR activity in public datasets.

α3β4 nAChR Antagonism
Reported

α3β4 IC50: 1.8 nM α4β2 IC50: 12 nM (6.7×)

May support α3β4 nAChR pathway research.

SH-SY5Y cells; 2-chloro-N-(2,5-dimethoxyphenyl) analogue inactive.

Nicotinic Acetylcholine Receptors nAChR Subtype Selectivity

Potent 5HT2bR Antagonism with GPCR Selectivity

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide exhibits 5HT2bR binding affinity of IC50 = 22 ± 9.0 nM and cellular antagonist activity of IC50 = 54 nM [1]. In a comprehensive panel of 161 GPCRs, it showed no agonist or antagonist activity except at 5HT2bR, indicating remarkable selectivity [1]. Comparable data for the N-(4-chloro-2,5-dimethoxyphenyl)propanamide analogue are absent from public databases.

5HT2bR Selectivity
Reported

Binding IC50: 22 nM Cellular IC50: 54 nM No activity at 160/161 GPCRs

Supports 5HT2bR selectivity profiling.

Broad GPCR panel confirms minimal off-target liability.

Serotonin Receptor 5HT2b GPCR Selectivity

Myeloperoxidase Inhibition at Sub-Nanomolar Potency

The compound inhibits MPO chlorination activity with an IC50 of 1 nM in a biochemical assay, and 1.4 nM against recombinant human MPO [1]. This level of potency is uncommon among structurally simple propanamide derivatives. No MPO inhibition data are available for the corresponding 2-chloro-N-(2,5-dimethoxyphenyl) analogue.

MPO Inhibition
Reported

MPO IC50: 1 nM Recombinant hMPO IC50: 1.4 nM

Supports MPO enzyme inhibition studies.

Aminophenyl fluorescein assay; 2-chloro-N-(2,5-dimethoxyphenyl) analogue inactive.

Myeloperoxidase MPO Inflammation

High Metabolic Stability and Low CYP Substrate Liability

In rodent microsomes, 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide demonstrates a half-life exceeding 60 minutes [1]. Additionally, it shows no substrate activity for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 (T1/2 > 60 min in each case) [1]. In contrast, many unsubstituted or mono-chloro propanamide derivatives are rapidly metabolized by CYP enzymes, limiting their utility in vivo.

Metabolic Stability
Class-level

T1/2 > 60 min (rodent microsomes) No substrate activity (7 CYP isoforms)

May support in vivo metabolic stability assessment.

Rodent liver microsomes; class-level inference for propanamide stability.

Metabolic Stability CYP Substrate Drug Metabolism

Optimal Use Cases Based on Differentiation Evidence


CYP2B6-Mediated Drug-Drug Interaction Studies

The compound's selective inhibition of CYP2B6 (IC50 = 180 nM) with 39-fold window over CYP2E1 makes it an ideal probe for assessing CYP2B6 contribution to drug metabolism [1]. Researchers can use it in human liver microsome assays to delineate CYP2B6-dependent clearance pathways without confounding CYP2E1 effects, a common limitation with less selective CYP inhibitors.

Nicotinic Receptor Subtype Pharmacology

With nanomolar potency at alpha3beta4 nAChR (IC50 = 1.8 nM) and measurable selectivity over alpha4beta2 (6.7-fold), this compound serves as a valuable chemical tool for investigating alpha3beta4-mediated signaling in addiction, pain, and autonomic function [2]. Its lack of activity at other major nAChR subtypes (e.g., alpha7) in reported screens further enhances its utility in subtype-specific studies.

5HT2bR-Focused GPCR Profiling

Given its potent 5HT2bR antagonism (cellular IC50 = 54 nM) and clean profile against 160 other GPCRs, the compound is well-suited as a positive control or reference antagonist in 5HT2bR screening campaigns [3]. Its selectivity minimizes the chance of false positives in phenotypic assays, accelerating hit-to-lead decision making.

Myeloperoxidase Inhibitor Discovery and Validation

The sub-nanomolar MPO inhibition (IC50 = 1 nM) positions this compound as a potent biochemical tool for validating MPO's role in inflammatory disease models [4]. Its high potency allows for low-concentration use in enzyme assays, reducing solvent interference and enabling precise mechanistic studies.

Application
Selection Property
Validation Focus
CYP2B6-mediated metabolism studies
CYP2B6 isoform selectivity
CYP2B6-specific substrate metabolism assays
α3β4 nAChR subtype pharmacology
α3β4 subtype selectivity profile
nAChR subtype-mediated signaling models
5HT2bR selectivity profiling
GPCR selectivity profile
5HT2bR-mediated response assays
MPO enzyme inhibition studies
MPO inhibition potency
MPO-dependent chlorination activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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